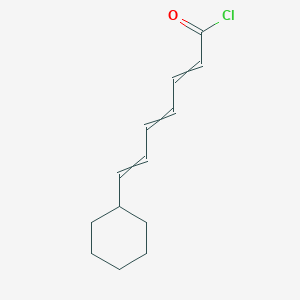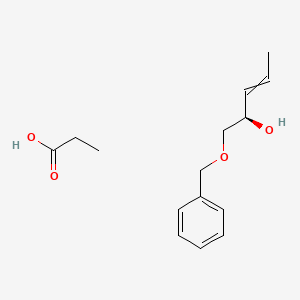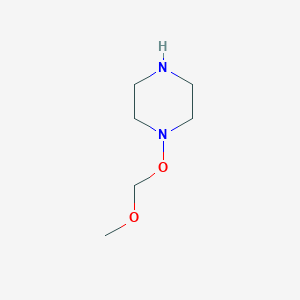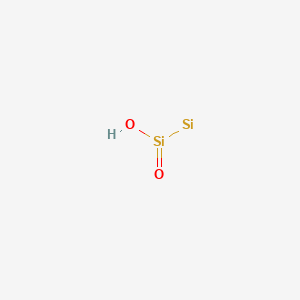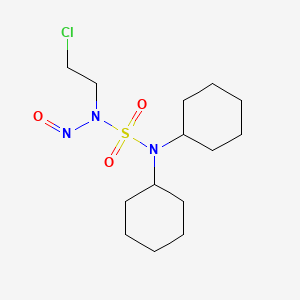
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide typically involves the reaction of 2-chloroethylamine with dicyclohexylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrous amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular processes. The sulfonamide group may also interact with enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)-N-(cyclohexylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(methylsulfamoyl)nitrous amide
- N-(2-Chloroethyl)-N-(phenylsulfamoyl)nitrous amide
Uniqueness
N-(2-Chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide is unique due to its dicyclohexylsulfamoyl group, which may confer distinct steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
182925-76-4 |
|---|---|
Formule moléculaire |
C14H26ClN3O3S |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-(dicyclohexylsulfamoyl)nitrous amide |
InChI |
InChI=1S/C14H26ClN3O3S/c15-11-12-17(16-19)22(20,21)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14H,1-12H2 |
Clé InChI |
DSMYTMQMLSGHRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


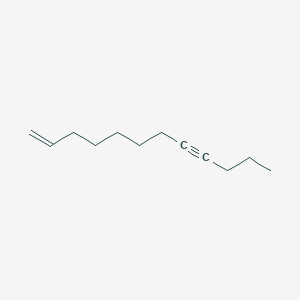
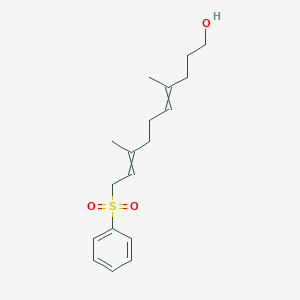


![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)

![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
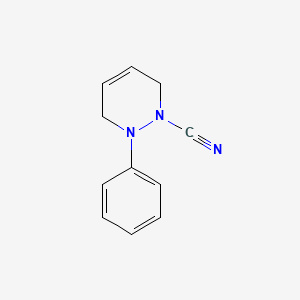
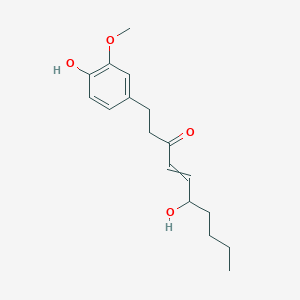
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
